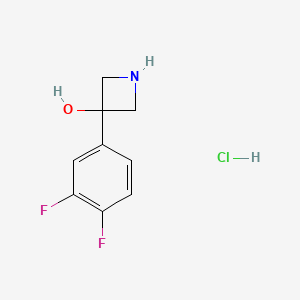

3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride

CAS No.: 1423033-35-5

Cat. No.: VC5914969

Molecular Formula: C9H10ClF2NO

Molecular Weight: 221.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423033-35-5 |

|---|---|

| Molecular Formula | C9H10ClF2NO |

| Molecular Weight | 221.63 |

| IUPAC Name | 3-(3,4-difluorophenyl)azetidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H9F2NO.ClH/c10-7-2-1-6(3-8(7)11)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H |

| Standard InChI Key | HGQBOBFXGHKBEM-UHFFFAOYSA-N |

| SMILES | C1C(CN1)(C2=CC(=C(C=C2)F)F)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic and Crystallographic Data

While X-ray crystallography data for this specific compound remains unpublished, analogous azetidine hydrochlorides exhibit characteristic solid-state packing influenced by hydrogen bonding between the protonated azetidine nitrogen and chloride ions . Infrared spectroscopy of related compounds shows O–H and N–H stretches near 3200–3500 cm⁻¹, while ¹⁹F NMR typically reveals resonances at -110 to -120 ppm for aromatic fluorine atoms.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride typically proceeds via a multi-step sequence:

-

Azetidine Ring Formation: Cyclization of 3-chloro-1-(3,4-difluorophenyl)propylamine under basic conditions generates the azetidine core.

-

Hydroxylation: Oxidation or hydroxylation at the C3 position introduces the hydroxyl group.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Optimization efforts focus on improving yield (currently ~40–60% in lab-scale reactions) and minimizing byproducts such as ring-opened amines .

Industrial-Scale Production Challenges

Scaling production requires addressing:

-

Thermal Instability: The azetidine ring undergoes decomposition above 150°C, necessitating low-temperature processes.

-

Hydroscopicity: The hydrochloride salt readily absorbs moisture, complicating storage and handling .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remains limited, but computational predictions using Abraham solvation parameters suggest:

-

Water: ~2.3 mg/mL (25°C)

-

DMSO: >50 mg/mL

-

Ethanol: ~15 mg/mL

Stability studies indicate decomposition under UV light (t₁/₂ = 72 hours at 300 nm) and in acidic solutions (pH < 3) .

Future Research Directions

-

Crystal Engineering: Developing co-crystals to enhance solubility.

-

Targeted Drug Delivery: Conjugation to nanoparticles for improved bioavailability.

-

Green Chemistry: Solvent-free synthesis using mechanochemical methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume